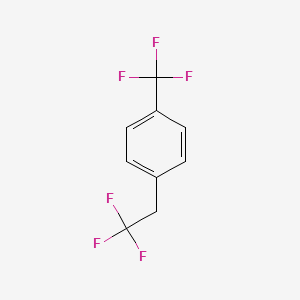
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis
- Regiocontrolled Hydroarylation : 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene and similar compounds undergo regioselective reactions, yielding high yields of diarylethenes and other products, demonstrating utility in chemical synthesis (Alkhafaji et al., 2013).
Polymer Chemistry
- Synthesis of Polyetherimide : Novel fluorine-containing polyetherimides have been synthesized using derivatives of this compound, showing its application in creating new materials (Yu Xin-hai, 2010).
Organic Electronics
- Electrochemical Fluorination : Research has shown that trifluoromethyl-substituted benzenes, similar to this compound, can be electrochemically fluorinated to yield perfluorocyclohexane derivatives, suggesting potential applications in organic electronics (Yonekura et al., 1976).
Photochemistry
- Fluorescence Spectra and Quenching : The fluorescence spectra of fluoro(trifluoromethyl)benzenes, including compounds similar to this compound, have been studied for their quenching properties in the gas phase, relevant to photochemical applications (Al-ani, 1973).
Materials Science
- Synthesis of Hyperbranched Poly(arylene ether)s : A study demonstrated the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer, related to this compound, highlighting its importance in developing new materials with high molecular weight and thermal stability (Banerjee et al., 2009).
Analytical Chemistry
- Spectroscopic Characterization : Spectroscopic methods have been used to characterize compounds like this compound, providing insights into their molecular and crystalline structures, crucial for analytical chemistry applications (Stalke & Whitmire, 1990).
Medicinal Chemistry
- Palladium-catalyzed Trifluoroethylation : Research on the trifluoroethylation of organoboronic acids highlights the potential of using trifluoromethyl-substituted compounds in medicinal chemistry for introducing fluorinated moieties into organic molecules (Zhao & Hu, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRSHAVNQIXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


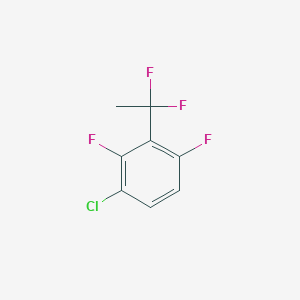
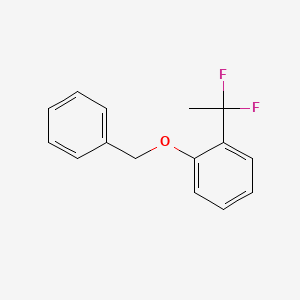

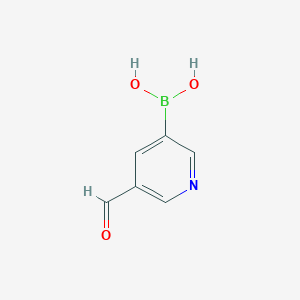
![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)



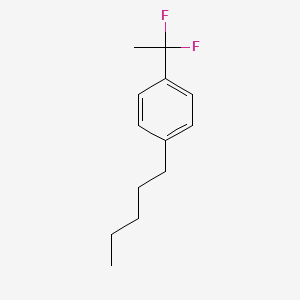
![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)




